3-(Pyrimidin-2-yloxy)benzoic acid
Overview
Description
3-(Pyrimidin-2-yloxy)benzoic acid, also known as PYB, is a heterocyclic compound. It has the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol . The compound is of significant interest in the field of chemical and biological research.
Molecular Structure Analysis
The molecular structure of 3-(Pyrimidin-2-yloxy)benzoic acid consists of a benzoic acid group attached to a pyrimidine ring via an oxygen atom . The InChI code for the compound is 1S/C11H8N2O3/c14-10(15)8-3-1-4-9(7-8)16-11-12-5-2-6-13-11/h1-7H,(H,14,15) .Scientific Research Applications
Herbicide and Pesticide Research
- Pyribenzoxim has been studied for its herbicidal properties. It undergoes photodegradation in water, with half-lives ranging from 9.2 to 26.9 days depending on aeration conditions . Researchers have investigated its metabolism in rice plants as well .
- The compound’s photolysis rate is influenced by various sensitizers, including humic water, rose bengal, Fenton’s reagent, and paddy water. Fenton’s reagent, in particular, accelerates pyribenzoxim degradation .
Photodynamic Therapy (PDT) Applications
- The presence of pyribenzoxim in water can lead to the formation of photoproducts. These include 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid and 2-hydroxy-6-(4-hydroxy-6-methoxy-pyrimidin-2-yloxy)benzoic acid .
Environmental Chemistry and Water Treatment
- Understanding the photodegradation pathways of pyribenzoxim is crucial for environmental risk assessment. Researchers have investigated the transformation of pyribenzoxim induced by photochemical excitation of humic acids .
Materials Science and Synthesis
- Researchers have synthesized pyribenzoxim and studied its properties . Its unique structure, incorporating both a pyrimidine ring and a carboxylic acid group, may offer opportunities for designing novel materials or ligands.
Singlet Oxygen Quenching Studies
- Furfuryl alcohol, a singlet oxygen quencher, inhibits the photodegradation of pyribenzoxim to some extent . Investigating this property further could contribute to our understanding of singlet oxygen reactions and potential applications.
Photophysics and Mechanisms
- Pyribenzoxim’s photolysis involves complex mechanisms, including the generation of reactive species and the formation of photoproducts. Researchers have explored the reactivity of upper triplet states and the role of sensitizers like rose bengal .
Safety and Hazards
Future Directions
The future directions for 3-(Pyrimidin-2-yloxy)benzoic acid could involve further exploration of its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that 3-(Pyrimidin-2-yloxy)benzoic acid and related compounds might have potential applications in the development of new anti-fibrotic drugs .
Mechanism of Action
Target of Action
It is known that purine and pyrimidine heterocyclic compounds have potential in targeting various cancers .
Mode of Action
It is known that pyrimidine derivatives can inhibit cell growth .
Biochemical Pathways
Pyrimidine derivatives are known to have significant anticancer activities against targeted receptor proteins .
Result of Action
It is known that pyrimidine derivatives can have potent anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Pyrimidin-2-yloxy)benzoic acid. For example, photolysis is one of the most important pathways of degradation in water and air . In direct photolysis, half-lives of similar compounds were found to be different for deaerated and non-deaerated distilled water .
properties
IUPAC Name |
3-pyrimidin-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)8-3-1-4-9(7-8)16-11-12-5-2-6-13-11/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKBPBOMOPYWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974234 | |
Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yloxy)benzoic acid | |
CAS RN |
5871-19-2 | |
Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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